

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: **2-Chloro-6-methyl-3-nitropyridine**

Cat. No.: **B1586791**

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In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the utility of a molecule is often defined by its functional group arrangement and inherent reactivity. **2-Chloro-6-methyl-3-nitropyridine** is a quintessential example of a highly versatile heterocyclic intermediate.^{[1][2]} Its pyridine core is a privileged structure in numerous bioactive molecules.^[3] The strategic placement of a labile chlorine atom, an activating nitro group, and a methyl group creates a platform for a diverse array of chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its core reactivity and practical applications.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. The key identifiers and properties of **2-Chloro-6-methyl-3-nitropyridine** are summarized below.

Table 1: Compound Identification

Identifier	Value	Source(s)
CAS Number	56057-19-3	[4] [5] [6]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₂	[6] [7]
Molecular Weight	172.57 g/mol	[4] [6]
IUPAC Name	2-chloro-6-methyl-3-nitropyridine	[6]
Common Synonyms	6-Chloro-5-nitro-2-picoline	[5] [6]
SMILES	CC1=NC(Cl)=C(C=C1)N(=O)=O	[6]

| InChIKey | UIEVSGOVFXWCIK-UHFFFAOYSA-N |[\[4\]](#) |

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	Light orange to yellow to green powder/crystal	[5]
Purity	Typically >98.0% (by GC)	[5]

| Melting Point | 70.0 to 74.0 °C |[\[5\]](#) |

Molecular Structure and Reactivity Analysis

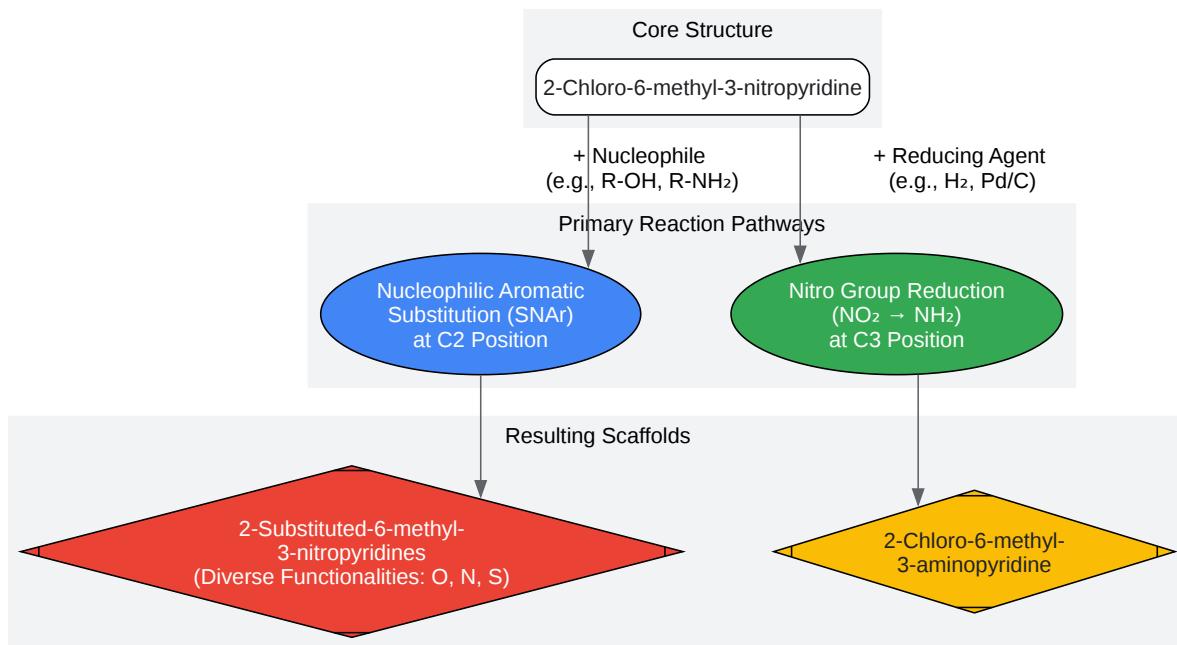
The synthetic utility of **2-Chloro-6-methyl-3-nitropyridine** is a direct consequence of the electronic interplay between its substituents on the pyridine ring.

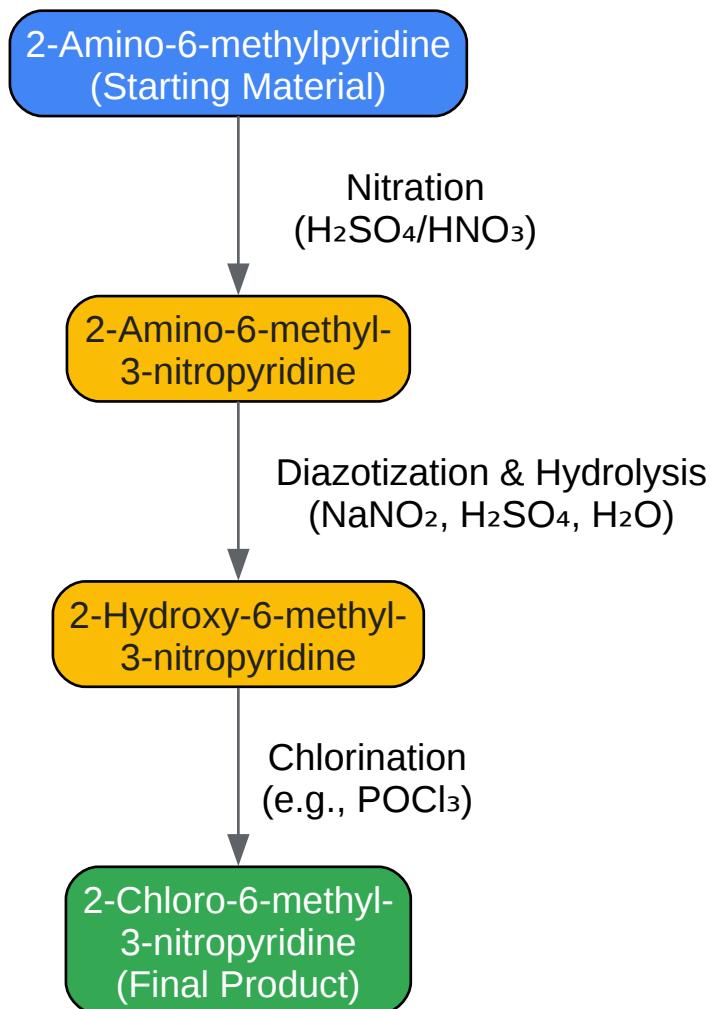
- The Pyridine Core: The nitrogen atom in the ring is inherently electron-withdrawing, making the ring electron-deficient compared to benzene and generally susceptible to nucleophilic attack, especially at the 2, 4, and 6 positions.[\[8\]](#)
- Chloro Group (C2): Positioned ortho to the ring nitrogen, the chlorine atom is a good leaving group. Its departure is facilitated by the strong electron-withdrawing nature of both the ring

nitrogen and the adjacent nitro group. This makes the C2 position the primary site for Nucleophilic Aromatic Substitution (S_NAr) reactions.[1][2]

- Nitro Group (C3): The nitro group is a powerful electron-withdrawing group via both resonance and induction. It strongly activates the ortho (C2) and para (C6) positions towards nucleophilic attack.[8] Its powerful inductive effect makes the adjacent C2 position exceptionally electron-deficient and therefore highly reactive to nucleophiles.[8] Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for subsequent functionalization, such as amide bond formation or diazotization.[1]
- Methyl Group (C6): The methyl group has a mild electron-donating effect, which slightly counteracts the electron-withdrawing effects at the C6 position.

This unique combination of functionalities dictates two primary reaction pathways, making it a valuable synthetic intermediate.





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